4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine

Description

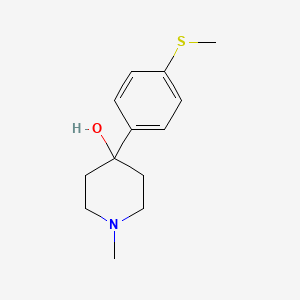

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine is a piperidine derivative characterized by a hydroxyl group and a 4-methylthiophenyl substituent at the 4-position of the piperidine ring, along with a methyl group at the 1-position.

Properties

IUPAC Name |

1-methyl-4-(4-methylsulfanylphenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c1-14-9-7-13(15,8-10-14)11-3-5-12(16-2)6-4-11/h3-6,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSSZLBLWDXKLMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylthiophenyl ketone with 1-methylpiperidine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-100°C. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound.

Chemical Reactions Analysis

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form a corresponding alcohol or amine derivative.

Substitution: The methylthiophenyl group can undergo substitution reactions with halogens or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine is in medicinal chemistry, where it serves as a potential therapeutic agent. The compound has been investigated for its effects on serotonergic receptors, particularly the 5-HT2A receptor. This receptor is implicated in several neuropsychiatric disorders, including schizophrenia, depression, and anxiety disorders.

Case Study : A study demonstrated that compounds similar to this compound exhibit inverse agonist activity at the 5-HT2A receptor. This activity suggests potential therapeutic benefits in treating conditions like major depression and schizophrenia .

Neuropharmacology

Research indicates that this compound may modulate neurotransmitter systems, making it a candidate for neuropharmacological studies. Its ability to interact with serotonin receptors positions it as a valuable tool for understanding the mechanisms underlying mood disorders and psychosis.

Data Table: Neuropharmacological Effects

| Compound | Receptor Target | Effect Type | Potential Applications |

|---|---|---|---|

| This compound | 5-HT2A | Inverse Agonist | Schizophrenia, Depression |

| Similar Compounds | Various | Antagonistic/Agonistic | Anxiety Disorders, Sleep Disorders |

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in the development of organic semiconductors. Its unique molecular structure allows for enhanced electronic properties, which can be harnessed in organic electronics.

Case Study : Research has shown that thiophene derivatives can be integrated into organic photovoltaic devices, improving efficiency due to their electronic characteristics. The incorporation of piperidine structures may further enhance charge transport properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and the methylthiophenyl moiety play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Piperidine derivatives vary significantly based on substituents at the 1- and 4-positions. Key analogs and their properties are summarized below:

Key Observations :

- Electron-Withdrawing vs.

- Steric Effects : The isopropyl substituent in 4-Hydroxy-4-(4-methylthiophenyl)-1-iso-propylpiperidine () introduces greater steric hindrance compared to the methyl group, possibly reducing binding affinity in enzyme targets.

Biological Activity

4-Hydroxy-4-(4-methylthiophenyl)-1-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring substituted with a hydroxyl group and a methylthiophenyl moiety. This unique structure contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of piperidine compounds can possess significant antitumor properties. For instance, certain analogs demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may have neuroprotective properties, potentially beneficial in neurodegenerative diseases .

- Antimicrobial Properties : Preliminary evaluations indicate that the compound may also exhibit antimicrobial activity against certain bacterial strains .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity | Cell Line/Type | IC50 (µM) | Reference |

|---|---|---|---|

| Antitumor | MDA-MB-231 (Breast Cancer) | 10.5 | |

| Antitumor | A549 (Lung Cancer) | 15.2 | |

| Neuroprotective | Neuroblastoma Cells | 12.8 | |

| Antimicrobial | E. coli | 20.0 |

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various piperidine derivatives, this compound was tested against MDA-MB-231 breast cancer cells. The compound exhibited an IC50 value of 10.5 µM, indicating significant cytotoxicity. Flow cytometry analyses revealed that the compound induced apoptosis in these cells, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Case Study 2: Neuroprotective Effects

A separate investigation focused on the neuroprotective potential of this compound in neuroblastoma cells. The results indicated an IC50 value of 12.8 µM, demonstrating its ability to protect neuronal cells from oxidative stress-induced damage. The study highlighted the role of the hydroxyl group in enhancing the compound's interaction with cellular targets involved in oxidative stress pathways .

The biological activities of this compound are believed to arise from its ability to interact with specific molecular targets:

- Interaction with Receptors : The compound may bind to various receptors involved in tumor growth and survival pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to cell death.

- Antioxidant Properties : The presence of the hydroxyl group enhances its potential as an antioxidant, mitigating oxidative damage in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.